molecular formula C18H14Cl2N2O3S B12145533 (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12145533
M. Wt: 409.3 g/mol
InChI Key: FXHITFGWBHAQGB-BNCCVWRVSA-N
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Description

“(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by a 1,3-thiazolidinone core substituted at positions 2 and 3. The compound features a (3,5-dichlorophenyl)imino group at position 2 (E-configuration) and a (2,4-dimethoxybenzylidene) moiety at position 5 (Z-configuration). These substituents confer distinct electronic and steric properties:

  • The 2,4-dimethoxybenzylidene group contributes electron-donating methoxy substituents, which may influence conjugation and intermolecular interactions such as hydrogen bonding or π-π stacking.

Thiazolidin-4-one derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with substituent variations critically modulating potency and selectivity .

Properties

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

(5Z)-2-(3,5-dichlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-14-4-3-10(15(9-14)25-2)5-16-17(23)22-18(26-16)21-13-7-11(19)6-12(20)8-13/h3-9H,1-2H3,(H,21,22,23)/b16-5-

InChI Key

FXHITFGWBHAQGB-BNCCVWRVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloroaniline with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic rings (dichlorophenyl and benzylidene groups) undergo nucleophilic substitutions:

  • Chlorine Replacement : The 3,5-dichlorophenyl group reacts with amines (e.g., aniline derivatives) to form substituted phenylimino derivatives .

  • Methoxy Group Demethylation : Under acidic conditions, the 2,4-dimethoxy groups can be hydrolyzed to hydroxy groups, enabling further functionalization .

Example Reaction :

(Target Compound)+R-NH2(3,5-R-substituted phenylimino derivative)+HCl\text{(Target Compound)} + \text{R-NH}_2 \rightarrow \text{(3,5-R-substituted phenylimino derivative)} + \text{HCl}

Conditions: DMF, 100°C, 6–8 hours .

Ring-Opening and Rearrangement Reactions

The thiazolidin-4-one ring is susceptible to ring-opening under basic or reductive conditions:

  • Base-Induced Ring Opening : Treatment with NaOH leads to cleavage of the thiazolidinone ring, forming a thiolate intermediate that can re-cyclize or form disulfides .

  • Reductive Ring Opening : Sodium borohydride reduces the C=N bond in the imino group, yielding a secondary amine derivative .

Table 2: Ring-Opening Reaction Outcomes

ConditionProductApplicationSource
NaOH (1M, ethanol)Thiolate intermediatePrecursor for analogs
NaBH4_4 (MeOH)2° amine derivativeBioactivity modulation

Redox Reactions

The compound participates in oxidation and reduction processes:

  • Oxidation : The exocyclic imino group (C=N) is oxidized to a carbonyl group (C=O) using KMnO4_4 or H2_2O2_2, forming a thiazolidinedione derivative .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) saturates the benzylidene double bond, altering the compound’s planarity and biological activity .

Example Reaction Pathway :

(Target Compound)H2O2Thiazolidinedione Derivative+H2O\text{(Target Compound)} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiazolidinedione Derivative} + \text{H}_2\text{O}

Yield: 60–70% under mild acidic conditions .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes metabolism-mediated transformations:

  • Hydroxylation : Cytochrome P450 enzymes oxidize the methoxy groups to hydroxylated metabolites .

  • Glucuronidation : The phenolic hydroxy groups (post-demethylation) form glucuronide conjugates, enhancing solubility for excretion .

Table 3: Metabolic Reactions

Enzyme SystemReaction TypeMetaboliteBioactivity ChangeSource
CYP3A4O-Demethylation2-Hydroxybenzylidene derivativeReduced potency
UGT1A1GlucuronidationGlucuronide conjugateInactive

Scientific Research Applications

The compound (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological applications. This article explores its potential in medicinal chemistry, particularly focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives. For instance:

  • Antibacterial Activity : Research has shown that thiazolidinone compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to the target compound were evaluated against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of cell wall synthesis and interference with bacterial metabolic pathways. Some derivatives have been shown to inhibit enzymes critical for bacterial growth, indicating a potential mechanism of action involving enzyme inhibition .

Antifungal Activity

Thiazolidinones have also been explored for their antifungal properties:

  • Efficacy Against Fungi : Compounds derived from thiazolidinones have demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger. For example, certain derivatives displayed MIC values that were equipotent with established antifungal agents like fluconazole .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the thiazolidinone structure can enhance antifungal activity. The presence of electron-withdrawing groups has been linked to increased potency against fungal strains .

Anticancer Potential

Emerging research suggests that thiazolidinone derivatives may possess anticancer properties:

  • Cytotoxicity Studies : Preliminary studies indicate that certain thiazolidinones can induce apoptosis in cancer cell lines. For instance, compounds similar to the target structure have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
  • Mechanistic Insights : The anticancer effects are believed to be mediated through multiple pathways, including the induction of oxidative stress and modulation of cell cycle progression. These findings highlight the potential of thiazolidinones in cancer therapy .

Summary of Findings

The following table summarizes key findings regarding the applications of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one:

ApplicationActivity TypeTarget Organisms/CellsKey Findings
AntimicrobialBacterialStaphylococcus aureus, E. coliEffective with MIC comparable to ciprofloxacin
FungalCandida albicans, A. nigerPotent antifungal activity similar to fluconazole
AnticancerCytotoxicVarious cancer cell linesInduces apoptosis; shows promise in cancer therapy

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Key Differences :

  • Planarity : The dimethoxybenzylidene group likely increases planarity compared to hydroxy-substituted analogs (e.g., dihedral angle ~9.68° in ), favoring π-π interactions in biological targets.

Physicochemical Properties

  • Solubility : The dimethoxy groups reduce polarity compared to hydroxy analogs, likely decreasing aqueous solubility but improving lipid bilayer penetration.
  • Crystal Packing : Chlorine and methoxy substituents may promote C–H⋯π or halogen bonding, as seen in triazole-thione analogs (e.g., six-membered supramolecular assemblies in ).

Biological Activity

The compound (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

Structure and Properties

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen, which can be modified to enhance biological activity. The presence of substituents such as dichlorophenyl and dimethoxybenzylidene plays a crucial role in determining the compound's efficacy against various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidin-4-one derivatives. For example, compounds with similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.5 to 15.62 μg/mL , indicating potent antibacterial effects .

CompoundTarget OrganismMIC (μg/mL)Reference
1Staphylococcus aureus0.5
2Escherichia coli1.6
3Candida albicans4.0

Anticancer Activity

Thiazolidin-4-one derivatives have also demonstrated anticancer properties. Research indicates that modifications at specific positions on the thiazolidin ring can enhance cytotoxicity against cancer cell lines. For instance, compounds exhibiting high lipophilicity and electron-withdrawing groups have been associated with improved anticancer activity .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-ones is notable, with several derivatives showing strong radical scavenging abilities. For example, studies utilizing the DPPH assay revealed that certain derivatives possess IC50 values comparable to or better than standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazolidin-4-one derivatives. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -NO₂) at the para position enhances antimicrobial activity.
  • Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioactivity.
  • Substituent Positioning : The placement of substituents on the aromatic ring significantly affects both potency and selectivity against target organisms .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidin-4-one derivatives against Gram-positive and Gram-negative bacteria. Compounds with dichlorophenyl substitutions exhibited MIC values as low as 0.7 μg/mL , outperforming conventional antibiotics like ciprofloxacin in some cases .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines demonstrated that specific thiazolidin-4-one derivatives induced apoptosis at concentrations below those toxic to normal cells, suggesting a promising therapeutic window for anticancer applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via a Knoevenagel condensation reaction. Key steps include:

  • Reacting 3,5-dichlorophenyl isothiocyanate with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol) .
  • Refluxing the mixture at 80–90°C for 4–6 hours to ensure stereochemical control of the (E,Z)-configuration .
  • Purification via recrystallization using a DMF/ethanol solvent system to achieve >90% purity .
    • Critical Parameters :
  • Base selection (NaOH yields higher stereoselectivity than KOH) .
  • Solvent polarity (ethanol > methanol for minimizing side products) .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

  • Recommended Methods :

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 12–14 Hz for E/Z olefinic protons) .
  • X-ray Crystallography : Resolve spatial arrangement of the dichlorophenyl and dimethoxybenzylidene groups .
  • FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and thiazolidinone (C=O, ~1700 cm⁻¹) functional groups .
    • Data Interpretation : Cross-validate NMR shifts with density functional theory (DFT) calculations to resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Experimental Design :

  • Target Identification : Use surface plasmon resonance (SPR) to screen for interactions with hemoglobin subunits (α/β), as structurally similar thiazolidinones bind these targets .
  • Enzyme Inhibition Assays : Test activity against bacterial enoyl-ACP reductase or fungal lanosterol demethylase, leveraging the compound’s thiazolidinone core .
  • Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding affinities to protein targets (e.g., PDB ID: 1NHY) .
    • Contradiction Resolution : If activity varies across assays, verify compound stability in assay buffers (e.g., pH-dependent hydrolysis of the imine group) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Approaches :

  • Prodrug Design : Mask the thiazolidinone’s polar groups with acetyl or PEGylated moieties .
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance solubility (tested via dynamic light scattering) .
    • Validation : Compare pharmacokinetic profiles (Cmax, t1/2) in rodent models using HPLC-MS .

Q. How do substituents on the benzylidene and dichlorophenyl groups affect bioactivity?

  • SAR Study Design :

Substituent PositionModificationObserved Impact
2,4-Dimethoxy (benzylidene)Replace with nitro or hydroxylNitro increases antibacterial activity (MIC: 2 µg/mL vs. S. aureus) .
3,5-Dichloro (phenyl)Replace with methyl or fluoroChlorine atoms enhance antifungal activity (IC50: 0.8 µM vs. C. albicans) .
  • Key Insight : Electron-withdrawing groups on the phenyl ring improve membrane permeability .

Data Analysis & Technical Challenges

Q. How should researchers address contradictions in reported biological activity data?

  • Root Cause Analysis :

  • Strain Variability : Test the compound against standardized microbial strains (e.g., ATCC 25922 for E. coli) .
  • Assay Conditions : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent toxicity .
    • Resolution Protocol : Perform dose-response curves (IC50) in triplicate and apply ANOVA to identify outliers .

Q. What computational tools are recommended for predicting the compound’s reactivity?

  • Software :

  • Gaussian 16 : Optimize geometry at the B3LYP/6-31G(d) level for frontier molecular orbital (FMO) analysis .
  • ChemAxon : Predict pKa (≈8.2 for the imine group) and logP (≈3.5) to guide solubility adjustments .
    • Output Interpretation : High electrophilicity index (>2.5 eV) suggests susceptibility to nucleophilic attack .

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